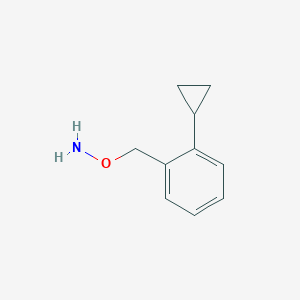

O-(2-Cyclopropylbenzyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

O-[(2-cyclopropylphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C10H13NO/c11-12-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7,11H2 |

InChI Key |

DXDWUEFPHVRHMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=CC=C2CON |

Origin of Product |

United States |

Synthetic Methodologies for O 2 Cyclopropylbenzyl Hydroxylamine and Analogues

Established Synthetic Pathways for O-Alkyl Hydroxylamines

The formation of the O-alkyl hydroxylamine (B1172632) linkage is a critical step. General methods for preparing these compounds typically involve the O-alkylation of a hydroxylamine derivative where the nitrogen is protected to prevent competing N-alkylation.

O-Alkylation through Mesylate Intermediates and Carbamate Precursors

A robust and widely applicable method for synthesizing O-substituted hydroxylamines proceeds through the activation of an alcohol as a sulfonate ester, typically a mesylate or tosylate, followed by nucleophilic substitution with an N-protected hydroxylamine derivative. organic-chemistry.orgthieme-connect.comchemistrysteps.commasterorganicchemistry.com This strategy avoids the need for potentially harsh conditions associated with alkyl halides and offers a reliable route from the corresponding alcohol, in this case, (2-cyclopropylphenyl)methanol.

The process can be delineated in three main stages:

Mesylation of the Alcohol : The starting alcohol, (2-cyclopropylphenyl)methanol, is converted into a highly reactive mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. chemistrysteps.commasterorganicchemistry.com The mesyl group is an excellent leaving group, facilitating the subsequent substitution step.

Nucleophilic Substitution : An N-protected hydroxylamine, such as tert-butyl N-hydroxycarbamate (Boc-NHOH), is used as the nucleophile. organic-chemistry.orgthieme-connect.com The reaction is typically carried out in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which deprotonates the hydroxyl group of the carbamate, enhancing its nucleophilicity. organic-chemistry.org The resulting alkoxide then displaces the mesylate to form the N-protected O-benzylhydroxylamine.

Deprotection : The final step involves the removal of the protecting group, commonly the tert-butoxycarbonyl (Boc) group, under acidic conditions. organic-chemistry.orgthieme-connect.com Treatment with hydrochloric acid (HCl) in a solvent like diethyl ether yields the desired O-(2-Cyclopropylbenzyl)hydroxylamine as its hydrochloride salt. organic-chemistry.org

| Substrate (Alcohol) | O-Alkylation Yield (%) | Deprotection Yield (%) | Overall Yield (%) |

| Benzyl (B1604629) alcohol | 88 | 83 | 73 |

| Cinnamyl alcohol | 85 | 81 | 69 |

| 5-Phenyl-1-pentanol | 81 | 79 | 64 |

| Cyclohexylmethanol | 75 | 75 | 56 |

Table 1. Representative yields for the synthesis of O-alkyl hydroxylamines via mesylate intermediates and a tert-butyl N-hydroxycarbamate precursor, adapted from literature data. organic-chemistry.org Note: Yields are for analogous, non-cyclopropylated systems but demonstrate the general efficacy of the method.

Strategies for O-Alkylation Utilizing Strong Base Deprotonation

An alternative and classical approach to O-alkylation is the Gabriel synthesis, adapted for hydroxylamines. thieme-connect.com This method utilizes N-hydroxyphthalimide as a hydroxylamine equivalent. The acidic N-OH proton of N-hydroxyphthalimide can be removed by a moderately strong base, such as potassium carbonate or sodium hydride, to generate a potent oxygen-centered nucleophile.

This phthalimide (B116566) anion then reacts with an appropriate alkylating agent, such as 2-cyclopropylbenzyl bromide. The subsequent cleavage of the phthalimide group, typically achieved through hydrazinolysis (reacting with hydrazine), liberates the free O-alkylated hydroxylamine. thieme-connect.com While effective, this method requires the preparation of the corresponding alkyl halide from the alcohol and the use of hydrazine (B178648), which can be hazardous. organic-chemistry.orgthieme-connect.com

Direct alkylation of other N-protected hydroxylamines, such as N-hydroxyurethane, can also be performed using a strong base to deprotonate the hydroxyl group prior to reaction with the alkylating agent. researchgate.net The choice of base and solvent is critical to ensure regioselectivity for O-alkylation over N-alkylation and to minimize side reactions.

Stereoselective Installation of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl ring onto the aromatic precursor is a key C-C bond-forming event. For a molecule like this compound, this step would typically be performed on a precursor such as O-(2-vinylbenzyl)hydroxylamine or a related protected derivative.

Olefin Cyclopropanation via Simmons-Smith Type Conditions

The Simmons-Smith reaction is a premier method for the cyclopropanation of alkenes. tcichemicals.comucalgary.ca It involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. ucalgary.cawikipedia.org A common and often more reactive variation, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. tcichemicals.comwikipedia.org

This reaction is a stereospecific cheletropic process where the configuration of the alkene is preserved in the cyclopropane (B1198618) product. ucalgary.cawikipedia.org The methylene (B1212753) group is delivered to the double bond in a concerted fashion, meaning a cis-alkene will yield a cis-substituted cyclopropane and a trans-alkene will yield a trans-product. ucalgary.ca For a terminal alkene, such as a 2-vinylbenzyl group, this results in the direct formation of the cyclopropyl ring without generating new stereocenters on the ring itself relative to the substituent.

| Reagent System | Alkene Type | Key Features |

| CH₂I₂ / Zn-Cu | Unfunctionalized Alkenes | The classic Simmons-Smith conditions; reliable but can be slow. |

| CH₂I₂ / Et₂Zn | Allylic Alcohols, Ethers | Furukawa modification; often more reactive and reliable. tcichemicals.com |

| CF₃CO₂ZnCH₂I | Electron-deficient Alkenes | More electrophilic reagent for less reactive alkenes. organic-chemistry.org |

| CHFI₂ / Et₂Zn | Electron-deficient Alkenes | Used for substrates where standard conditions are low-yielding. wikipedia.org |

Table 2. Comparison of selected Simmons-Smith type reagent systems for olefin cyclopropanation.

Optimization of Precursor Substrates for Cyclopropyl Ring Formation

The efficiency and diastereoselectivity of the Simmons-Smith reaction can be significantly influenced by the presence of directing groups within the substrate, particularly those containing Lewis basic atoms like oxygen or nitrogen. organic-chemistry.orgnih.govnih.gov These groups can coordinate to the zinc carbenoid, delivering the methylene group to one face of the alkene, a phenomenon known as syn-direction. organic-chemistry.orgunl.pt

In the synthesis of this compound from an O-(2-vinylbenzyl)hydroxylamine precursor, the aminooxy group (-ONH₂) or a protected derivative (e.g., -ONHBoc) is positioned to act as a potential directing group. The Lewis basic oxygen and nitrogen atoms could pre-organize the transition state through coordination with the zinc reagent, thereby influencing the rate and selectivity of the cyclopropanation. nih.gov

The choice of protecting group on the hydroxylamine nitrogen could be optimized to enhance this directing effect. acs.org For instance, a bulky protecting group might sterically hinder the desired coordination, while a group capable of chelation could enhance it. Studies on allylic alcohols have established a clear hierarchy of directing abilities for different oxygen-based functionalities. acs.orgacs.org While specific data for an aminooxy group in this context is not prevalent, analogies can be drawn from related functional groups to optimize the precursor for efficient and selective cyclopropyl ring formation. acs.org

| Directing Group | Relative Directing Ability | Notes |

| -OH (allylic alcohol) | Strong | The classic example of a powerful directing group. organic-chemistry.orgunl.pt |

| -OR (allylic ether) | Moderate to Strong | Benzyl and THP ethers are effective directing groups. unl.pt |

| -OMOM | Very Strong | Methoxymethyl ether shows enhanced directing ability. acs.orgacs.org |

| -OTBS | Moderate | Silyl ethers can also direct the cyclopropanation. unl.pt |

Table 3. Relative directing ability of common functional groups in Simmons-Smith cyclopropanation, providing a basis for precursor optimization. unl.ptacs.orgacs.org

Regioselective N-Functionalization of this compound Derivatives

Once this compound is synthesized, the primary amino group (-NH₂) serves as a handle for further molecular elaboration through N-functionalization. This allows for the introduction of a wide variety of substituents to modulate the compound's properties.

Selective functionalization of the nitrogen atom can be achieved using standard organic reactions. nih.gov

N-Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base readily forms amides. This is typically a high-yielding and regioselective process.

N-Alkylation : Introducing alkyl groups can be accomplished with alkyl halides. However, this reaction is often difficult to control, with a tendency toward over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. nih.gov To achieve mono-alkylation, reductive amination is a more controlled and powerful strategy. This involves the condensation of the hydroxylamine with an aldehyde or ketone to form an oxime ether, which is then reduced to the corresponding N-alkylated hydroxylamine. nih.gov

N-Arylation : The introduction of an aryl group can be achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The key to regioselectivity is exploiting the high nucleophilicity of the nitrogen atom compared to other potentially reactive sites in the molecule, such as the aromatic ring. Under typical N-functionalization conditions, reactions at other positions are not competitive. Careful selection of reagents and reaction conditions is paramount to achieving the desired mono-functionalized product cleanly and in high yield. nih.govnih.gov

Protocols for Facile N-Arylation

The introduction of an aryl group onto the nitrogen atom of O-alkylhydroxylamines is a key transformation for creating analogues. This is typically achieved through cross-coupling reactions, with protocols like the Buchwald-Hartwig amination and Ullmann condensation being prominent.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org This method is highly versatile, allowing the coupling of various amines with aryl halides or triflates under relatively mild conditions. wikipedia.orgacsgcipr.org The reaction's success often depends on the choice of a sterically hindered phosphine (B1218219) ligand, which facilitates the catalytic cycle. researchgate.net For the N-arylation of an O-alkylhydroxylamine like this compound, the reaction would involve the hydroxylamine derivative, an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene), a palladium catalyst (such as Pd(OAc)₂ or a pre-formed complex), a suitable phosphine ligand, and a base. libretexts.orgacsgcipr.org

The Ullmann condensation, a copper-catalyzed reaction, serves as an alternative for N-arylation. wikipedia.orgnih.gov Traditional Ullmann reactions often require harsh conditions, including high temperatures and polar solvents. wikipedia.org However, modern variations utilize soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. mdpi.com This method can be applied to a wide range of aromatic and aliphatic amines, coupling them with aryl halides. organic-chemistry.org The choice between Buchwald-Hartwig and Ullmann conditions can depend on substrate scope, functional group tolerance, and desired reaction conditions.

A transition-metal-free approach for N-arylation has also been developed, utilizing o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.govorganic-chemistry.org This method proceeds under mild conditions and demonstrates good tolerance for various functional groups. researchgate.net

| Coupling Reaction | Catalyst/Reagent | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligand | Aryl halides/triflates and amines/hydroxylamines | Mild conditions, broad substrate scope. wikipedia.orgacsgcipr.org |

| Ullmann Condensation | Copper catalyst (often with a ligand) | Aryl halides and amines/hydroxylamines | Alternative to palladium, modern methods use milder conditions. wikipedia.orgorganic-chemistry.org |

| Benzyne Chemistry | o-Silylaryl triflates with CsF | Amines/hydroxylamines | Transition-metal-free, very mild conditions. nih.govorganic-chemistry.org |

Synthesis and Transformation of N-Protected O-Cyclopropyl Hydroxamate Intermediates

In multistep syntheses, it is often necessary to protect the nitrogen atom of the hydroxylamine to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its stability under many reaction conditions and its relatively straightforward removal.

The synthesis of N-Boc-protected O-alkylhydroxylamines can be achieved through various routes. One direct method involves the electrophilic amination of alkoxides. For instance, reacting a lithium alkoxide with an electrophilic aminating reagent like a 3-trichloromethyloxaziridine can transfer a NHBoc group to the oxygen, yielding the desired N-Boc-O-alkylhydroxylamine in good yields. rsc.orgrsc.org

Alternatively, N-protected amino/peptide O-benzyl hydroxamates can be synthesized in a one-pot method from the corresponding hydroxamic acids using reagents like potassium carbonate and benzyl bromide. researchgate.netresearchgate.net This approach is valuable for building more complex structures. sapub.orgresearchgate.net The direct conversion of unactivated esters into O-benzyl hydroxamates can also be accomplished using the anion of O-benzyl-hydroxylamine, generated in situ. nih.govorganic-chemistry.org

Once the desired transformations on other parts of the molecule are complete, the Boc protecting group can be removed. This deprotection is typically accomplished under acidic conditions, for example, by using trifluoroacetic acid (TFA), which cleaves the Boc group to reveal the free amine. nih.gov The transformation of these protected intermediates is a key step in accessing the final target compounds. eie.gr For instance, a novel and scalable synthesis for O-cyclopropyl hydroxylamines has been developed, which can then be N-arylated and used in further transformations like rsc.orgrsc.org-sigmatropic rearrangements. nih.govrsc.orgrsc.org

Advanced Preparative Methods for Related O-Alkyl Hydroxylamines

Beyond the specific synthesis of the target compound, general and advanced methodologies for preparing the broader class of O-alkyl hydroxylamines provide a powerful toolkit for synthetic chemists. These methods offer alternative routes that may be advantageous depending on the specific substrate and desired outcome.

Mitsunobu Reaction for O-Alkyl Hydroxylamine Synthesis

The Mitsunobu reaction is a versatile and widely used method for forming C-O bonds, and it is particularly effective for the synthesis of O-alkyl hydroxylamines. nih.govresearchgate.net The reaction facilitates the condensation of an alcohol with a nucleophile, in this case, a hydroxylamine equivalent, under mild, redox-neutral conditions. researchgate.net

A common protocol involves reacting an alcohol, such as 2-cyclopropylbenzyl alcohol, with N-hydroxyphthalimide in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). thieme-connect.comresearchgate.net The reaction proceeds through the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by an Sₙ2 displacement by the N-hydroxyphthalimide nucleophile.

The resulting N-alkoxyphthalimide intermediate is then cleaved to release the free O-alkyl hydroxylamine. This cleavage is commonly performed using hydrazine or methylamine. nih.govthieme-connect.com The Mitsunobu reaction is known for its broad substrate scope and high yields, making it a reliable method for accessing a diverse range of O-alkyl hydroxylamines. documentsdelivered.com

| Reagent | Role | Example |

| Alcohol | Source of the alkyl/benzyl group | 2-Cyclopropylbenzyl alcohol |

| Hydroxylamine Equivalent | Nucleophile | N-Hydroxyphthalimide |

| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidant, co-activator | DIAD or DEAD |

| Cleavage Reagent | Releases the final product | Hydrazine or Methylamine |

Electrophilic Amination Utilizing O-Protected NH-Free Hydroxylamine Reagents

Electrophilic amination represents another powerful strategy for synthesizing amines and their derivatives, including O-alkyl hydroxylamines. rsc.orgnih.gov This approach involves the reaction of a nucleophile, such as an organometallic species, with an electrophilic nitrogen source. nih.govrsc.org

A related method is the amination of alkoxides using oxaziridine-based reagents. The reaction of a lithium alkoxide with a suitable oxaziridine (B8769555) can provide N-Boc-O-alkylhydroxylamines, which can then be deprotected. rsc.orgrsc.org This protocol is particularly efficient for benzylic and allylic alcohols. rsc.org The versatility of these reagents allows for the construction of nitrogen-containing compounds with high selectivity. researchgate.net

Mechanistic Investigations and Reaction Pathways of O 2 Cyclopropylbenzyl Hydroxylamine

Sigmatropic Rearrangements Involving O-Cyclopropyl Hydroxylamines

O-Cyclopropyl hydroxylamines are stable compounds that serve as precursors for various nitrogen-containing heterocycles through sigmatropic rearrangements. rsc.org These reactions are a class of pericyclic reactions where a σ-bond migrates across a π-system in a concerted fashion. fiveable.me The specific rearrangement pathway is governed by orbital symmetry rules. fiveable.me While various sigmatropic shifts like rsc.orgelsevier.com, rsc.orgresearchgate.net, and elsevier.comelsevier.com are well-documented for hydroxylamine (B1172632) derivatives, the elsevier.comelsevier.com-sigmatropic rearrangement is particularly significant for O-cyclopropyl hydroxylamines. rsc.orgrsc.org

Sigmatropic rearrangements are valuable transformations due to their high efficiency and atom economy. rsc.org For hydroxylamine derivatives, rearrangements that involve the cleavage of the weak N-O bond are of special interest. rsc.org In systems analogous to O-(2-Cyclopropylbenzyl)hydroxylamine, N-arylated O-cyclopropyl hydroxamates have been shown to undergo a elsevier.comelsevier.com-sigmatropic rearrangement. rsc.org This process is often part of a cascade reaction that can include cyclization and rearomatization to produce substituted tetrahydroquinolines. rsc.org

The general mechanism for a elsevier.comelsevier.com-sigmatropic rearrangement proceeds through a concerted, six-membered, chair-like transition state. fiveable.me This rearrangement is thermally allowed and proceeds suprafacially, meaning the migrating group remains on the same face of the π-system. uh.edu The driving force for these reactions in O-cyclopropyl hydroxylamine systems is often the formation of a more stable carbonyl group and the release of ring strain. uh.edu

The initiation of rearrangement cascades in O-cyclopropyl hydroxylamines is critically dependent on the cleavage of the nitrogen-oxygen bond. The N-O bond is inherently weak and susceptible to cleavage, which is a key step in rearrangements like the Bartoli indole synthesis and the acid-catalyzed rearrangement of aryloxime ethers. rsc.org

The cyclopropane (B1198618) ring plays a crucial dual role. Firstly, its electronic properties allow it to participate as a component of the rearranging system. Secondly, and more significantly, the high ring strain of cyclopropane (approximately 27.6 kcal/mol) provides a powerful thermodynamic driving force for reactions that lead to the opening of the three-membered ring. masterorganicchemistry.comresearchgate.net This release of strain energy can make subsequent steps in a cascade reaction irreversible and favor the formation of ring-opened products. uh.edunih.gov The heightened reactivity of three-membered rings is attributed to deviations from ideal tetrahedral bond angles (angle strain) and torsional strain. masterorganicchemistry.com In many cases, enhanced electronic delocalization within the three-membered ring system results in lower energy transition states, further promoting reactivity. acs.org

Sigmatropic rearrangements are concerted processes and therefore proceed through a single, cyclic transition state rather than distinct intermediates. fiveable.me For a elsevier.comelsevier.com shift, this is conceptualized as a chair-like six-membered ring structure. fiveable.me

In related acid-catalyzed rearrangements of phenylhydroxylamines, such as the Bamberger rearrangement, the mechanism involves protonation followed by the departure of a water molecule to form a nitrenium ion intermediate. beilstein-journals.orgwikipedia.org However, for the thermal sigmatropic rearrangements typical of O-cyclopropyl hydroxylamines, the pathway is generally considered to be concerted. rsc.org Computational studies using density functional theory (DFT) on similar hydroxylamine rearrangements have been employed to calculate the activation energies and geometries of these transition states, confirming the intermolecular nature and transition state structures of the reaction pathways. beilstein-journals.orgresearchgate.net These studies help elucidate the specific atomic movements and electronic shifts that occur during the bond migration process.

Radical Chemistry of the Cyclopropylbenzyl System

The cyclopropylbenzyl system can undergo homolytic cleavage to generate the α-cyclopropylbenzyl radical. The chemistry of this radical is dominated by the interplay between the stable, ring-closed benzylic radical and the ring-opened homoallylic radical, driven by the release of cyclopropane ring strain. rsc.orgucl.ac.ukrsc.org

Compelling evidence from kinetic absorption spectroscopy, electron paramagnetic resonance (EPR), and product analysis with tributylstannane indicates that the α-cyclopropylbenzyl radical undergoes a reversible ring-opening to form the 4-phenylbut-3-enyl radical. researchgate.netrsc.org Contrary to some earlier reports which suggested the ring-opening was largely irreversible, studies have shown that the equilibrium actually favors the more stable, ring-closed α-cyclopropylbenzyl radical. researchgate.net

The radical rearrangement involves the cleavage of a C-C bond in the cyclopropane ring to form a more stable π-system. rsc.org This process is a classic example of a cyclopropylcarbinyl-homoallyl radical rearrangement, a type of reaction frequently used as a mechanistic probe in organic chemistry. acs.orgrsc.org The phenyl substitution at the radical center modulates the equilibrium, influencing the preference for bond scission. elsevier.comacs.org

Laser flash photolysis (LFP) and EPR spectroscopy have been instrumental in studying the kinetics of the α-cyclopropylbenzyl radical system. researchgate.net LFP allows for the direct observation of transient radical species and the measurement of their decay rates.

Kinetic studies have determined the rate constants for both the ring-opening (k₁) and ring-closing (k₋₁) reactions. For the parent α-cyclopropylbenzyl radical, the rate constant for ring-opening was initially reported as 2.7 x 10⁵ s⁻¹ at 22 °C. researchgate.net However, later studies combining LFP and product analysis established the reversibility of the reaction and provided more nuanced kinetic data. researchgate.net For instance, analysis of deuterium (B1214612) label scrambling in the products of radical trapping experiments allowed for the determination of the ring-closure rate constant, which was found to be approximately 1.2 x 10⁷ s⁻¹ at 42 °C. researchgate.net These kinetic analyses are often complex due to the large differences in the magnitudes of the rate constants involved for ring-opening, ring-closing, and radical trapping. acs.org

The following table summarizes key kinetic data for the rearrangement of the α-cyclopropylbenzyl radical and related systems.

| Radical System | Reaction | Rate Constant (k) | Temperature (°C) | Method |

| α-Cyclopropylbenzyl radical | Ring-Opening (k₁) | 2.7 x 10⁵ s⁻¹ | 22 | Pulse Radiolysis researchgate.net |

| α-Cyclopropylbenzyl radical | Ring-Closure (k₋₁) | 1.2 x 10⁷ s⁻¹ | 42 | LFP / Product Analysis researchgate.net |

| Conformationally Constrained Bicyclic CPM Radical | Exocyclic Ring Opening | 28.7 times faster than endocyclic | - | Kinetic Analysis elsevier.comacs.org |

This table presents selected kinetic data from studies on the α-cyclopropylbenzyl radical and related cyclopropylmethyl (CPM) systems to illustrate the rates of rearrangement.

Spectroscopic analysis via EPR confirms the structure of the radical species. The EPR spectrum of the α-cyclopropylbenzyl radical is complex but clearly indicates a benzylic radical with one α-hydrogen. researchgate.net

Nucleophilic Reactivity and Condensation Reactions of Hydroxylamines

The primary reactivity of this compound, like other hydroxylamines, is centered on the nucleophilic character of the nitrogen atom. Despite a slight reduction in nucleophilicity due to the inductive electron-withdrawing effect of the adjacent oxygen atom, the lone pair on the nitrogen makes it a potent nucleophile. This characteristic drives its participation in condensation reactions, most notably with carbonyl compounds.

The reaction of hydroxylamines with aldehydes or ketones is a cornerstone of carbonyl chemistry, yielding oximes. wikipedia.orgquora.com In the case of an O-substituted hydroxylamine like this compound, the product is an O-substituted oxime, also known as an oxime ether. The reaction is a reversible, acid-catalyzed condensation process that proceeds via a well-defined mechanism involving nucleophilic addition followed by dehydration. quora.comresearchgate.net

The mechanism can be summarized in the following steps:

| Step | Description |

| 1. Protonation of Carbonyl | An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | The nucleophilic nitrogen atom of this compound attacks the activated carbonyl carbon. researchgate.net This forms a protonated tetrahedral intermediate. |

| 3. Deprotonation | A base (e.g., a water molecule or another hydroxylamine molecule) removes a proton from the nitrogen atom, yielding a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov |

| 4. Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). nih.gov |

| 5. Dehydration | The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, forming a C=N double bond and resulting in a protonated oxime ether. quora.com |

| 6. Regeneration of Catalyst | Deprotonation of the nitrogen atom regenerates the acid catalyst and yields the final O-substituted oxime product. |

The reaction of this compound with aldehydes and ketones leads to the formation of oxime ethers, which are a specific class of imines (compounds containing a C=N double bond). wikipedia.org The general mechanism for imine formation is analogous to that of oxime formation, involving the nucleophilic addition of a primary amine to a carbonyl group, followed by the elimination of water. nih.gov

Enamine formation, however, follows a different pathway and involves the reaction of a secondary amine (R₂NH) with an aldehyde or ketone. Because this compound is a primary amine derivative (R-ONH₂), it does not form enamines directly. The key distinction in the mechanism is that the iminium ion intermediate formed from a secondary amine lacks a proton on the nitrogen atom to eliminate. Instead, a proton is lost from an adjacent carbon atom (the α-carbon) to form the C=C double bond characteristic of an enamine.

Oxidation-Reduction Mechanisms Pertinent to Hydroxylamines

Hydroxylamines can undergo various oxidation-reduction reactions, serving as intermediates in biological processes like nitrification and finding use in organic synthesis. orientjchem.org The oxidation of the hydroxylamine moiety can proceed through pathways involving radical intermediates.

The one-electron oxidation of hydroxylamines generates aminoxyl radicals (also known as nitroxyl radicals), which have the general structure R₂N-O•. wikipedia.org These radicals are structurally related to hydroxylamines and can be interconverted through redox steps. wikipedia.org The stability and reactivity of an aminoxyl radical are highly dependent on its structure.

Formation : For a substituted hydroxylamine like this compound, one-electron oxidation would lead to the formation of the corresponding aminoxyl radical. This process involves the removal of the hydrogen atom from the nitrogen.

Stability and Reactivity : The stability of aminoxyl radicals is a key factor in their subsequent chemistry. Radicals that lack α-hydrogens and have sterically bulky substituents, such as TEMPO, are persistent and stable. wikipedia.org Unhindered aminoxyls, in contrast, can be unstable and may undergo rapid disproportionation to form nitrones and hydroxylamines. wikipedia.org The presence of an aromatic ring, such as the benzyl (B1604629) group in the target molecule, may provide some radical stabilization through resonance. acs.org

Applications : Stable aminoxyl radicals are used as spin traps, polymerization inhibitors, and catalysts for selective oxidations. wikipedia.org

While kinetic data for this compound is unavailable, studies on the parent hydroxylamine (NH₂OH) provide insight into the general mechanics of its oxidation by various agents, particularly metal ions. These reactions are often studied under pseudo-first-order conditions.

Kinetic studies on the oxidation of hydroxylamine by different metal complexes have revealed dependencies on reactant and hydrogen ion concentrations. For example, the oxidation by tetrachloroaurate(III) is first-order in both hydroxylamine and the gold complex, with the rate decreasing as H⁺ concentration increases. researchgate.net Similarly, oxidation by enneamolybdomanganate(IV) shows an increase in rate with increasing oxidant and H⁺ concentration, but the rate is independent of the hydroxylamine concentration. orientjchem.org The oxidation by iron(III) shows a complex mechanism where the stoichiometry and rate law depend on the relative concentrations of the reactants. rsc.org

| Oxidant | Rate Dependence on [NH₂OH] | Rate Dependence on [Oxidant] | Rate Dependence on [H⁺] | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| Enneamolybdomanganate(IV) | Zero-order | First-order | Increases rate | Reaction between protonated hydroxylamine and both protonated and unprotonated forms of the oxidant is the slow step. | orientjchem.org |

| Tetrachloroaurate(III) | First-order | First-order | Decreases rate | Mechanism involves both H⁺-independent and H⁺-inverse pathways. | researchgate.net |

| Iron(III) | Dependent on [Fe(III)]:[NH₂OH] ratio | Dependent on ratio | Inverse fourth power dependence in one pathway | Mechanism and products (N₂ vs. N₂O) depend on reactant stoichiometry. | rsc.org |

For this compound, the bulky and lipophilic O-substituent would be expected to influence reaction kinetics compared to the parent molecule, primarily through steric effects impacting the approach of the oxidant to the hydroxylamine core.

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), provide deep insight into the reaction mechanisms of hydroxylamines at a molecular level, elucidating transition states, reaction intermediates, and energy profiles that are difficult to observe experimentally.

Quantum mechanical scrutiny of oxime formation confirms that the reaction initiates with the nucleophilic attack of the hydroxylamine's nitrogen atom, not the oxygen. ic.ac.uk This is attributed to nitrogen being less electronegative, thus binding its lone pair less tightly, and its highest occupied molecular orbital (HOMO) being higher in energy, leading to a smaller energy gap with the carbonyl's lowest unoccupied molecular orbital (LUMO). ic.ac.uk

Computational models have also explored the role of solvent in the reaction mechanism. Studies suggest that proton transfers during oxime formation are often mediated by solvent molecules (e.g., water), which allows the reaction to proceed through a concerted, cyclic transition state. ic.ac.uk This avoids the formation of high-energy, charge-separated zwitterionic intermediates that are depicted in simpler textbook mechanisms. ic.ac.ukresearchgate.net

Furthermore, computational studies have been used to predict the thermochemical properties of hydroxylamines, such as the bond dissociation enthalpies (BDEs) of the O-H bond. acs.orgnih.gov These calculations are critical for understanding the propensity of a hydroxylamine to act as a radical scavenger, as a lower BDE facilitates hydrogen atom donation to stabilize other radicals. acs.orgnih.gov For a molecule like this compound, theoretical modeling could predict how the electronic nature of the cyclopropyl (B3062369) and benzyl groups influences the N-H bond strength and the stability of the resulting aminoxyl radical.

| Reaction/Property | Computational Finding | Significance | Reference |

|---|---|---|---|

| Oxime Formation (Nucleophilicity) | The nitrogen atom, not the oxygen, is the nucleophilic center. | Explains the regioselectivity of the initial addition step. | ic.ac.uk |

| Oxime Formation (Mechanism) | Proton transfers are often solvent-assisted, proceeding through lower-energy cyclic transition states. | Refines the classical stepwise mechanism by avoiding high-energy zwitterionic intermediates. | ic.ac.ukresearchgate.net |

| Bond Dissociation Enthalpy (BDE) | BDE of the O-H bond is influenced by resonance and inductive effects of N-substituents. | Helps predict the antioxidant and radical-scavenging potential of hydroxylamines. | acs.orgnih.gov |

| Cyclization Reactions | DFT calculations can map the energy landscape for intramolecular reactions, such as the cyclization of substituted hydroxylamines. | Elucidates reaction pathways, intermediates (e.g., zwitterions), and predicts product stability. | researchgate.net |

Density Functional Theory (DFT) Studies on Reaction Energetics and Selectivity

There are no available DFT studies that have calculated the reaction energetics or explored the selectivity of this compound. Such studies would be invaluable in predicting the most likely reaction pathways, transition states, and product distributions under various conditions.

In Silico Prediction of Molecular Interactions and Conformational Landscapes

Currently, there is no published research on the in silico prediction of molecular interactions or the conformational landscape of this compound. This type of analysis would provide crucial insights into how the molecule interacts with other reagents or biological targets and its preferred three-dimensional structures.

Structural Modifications and Analogues of O 2 Cyclopropylbenzyl Hydroxylamine

Systematic Structure-Reactivity Relationships in O-Alkylhydroxylamine Inhibitors

The inhibitory potential of O-alkylhydroxylamines is intricately linked to their molecular structure. Researchers have systematically modified these compounds to establish clear structure-activity relationships (SAR), focusing on the aromatic ring and the carbon linker that connects it to the hydroxylamine (B1172632) moiety. brynmawr.edu

Impact of Aromatic Substitution Patterns on Inhibitory Potency

The substitution pattern on the aromatic ring of O-alkylhydroxylamines plays a critical role in determining their inhibitory potency against enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov Studies using O-benzylhydroxylamine as a lead compound have shown that modifications to the phenyl ring can either enhance or diminish inhibitory activity. brynmawr.edunih.gov

Initial explorations involved adding hydrogen-donating or -accepting groups to the phenyl ring to interact with amino acid residues in the enzyme's active site. nih.gov However, the addition of hydroxyl or methoxy (B1213986) groups at the ortho, meta, or para positions proved to be detrimental to the compound's inhibitory function. nih.gov

In contrast, halogen substitution was a particularly successful strategy for improving potency. The addition of iodine, bromine, chlorine, or trifluoromethyl groups at the ortho, meta, or para positions of O-benzylhydroxylamine was beneficial. nih.gov The most significant gains in IDO1 inhibitor potency were observed when halogens were placed in the meta position. nih.govnih.gov Interestingly, inhibitors with the more electronegative fluorine were found to be either equipotent or slightly less potent than the original lead compound. nih.gov

| Compound | Substitution | Position | IC50 (μM) |

|---|---|---|---|

| Lead Compound | -H | - | 0.81 |

| 8 | -I | meta | 0.18 |

| 9 | -Br | meta | 0.19 |

| 14 | -Cl | meta | 0.28 |

| 15 | -F | meta | 0.74 |

| 29 | -OH | ortho | >100 |

| 31 | -OH | para | >100 |

| 24 | -OCH3 | ortho | 110 |

Conformational Analysis of Carbon Linker Variations

The carbon linker between the aryl ring and the hydroxylamine group is another critical determinant of inhibitory activity. brynmawr.edu Investigations into the linker's length and flexibility have shown that modifications in this region lead to a significant decrease in inhibitor potency. nih.gov Any alterations to the carbon linker in the O-benzylhydroxylamine lead compound resulted in a dramatic loss of inhibitory strength. nih.gov Furthermore, attempts to rigidify the hydroxylamine moiety at the benzylic position were also unsuccessful. nih.gov

| Compound | Linker Modification | IC50 (μM) |

|---|---|---|

| Lead | -CH2- | 0.81 |

| 1 | -CH2-CH2- | 5.2 |

| 2 | -(CH2)3- | 7.1 |

| 3 | Rigidified Linker (Indane) | 10 |

| 4 | Rigidified Linker (Tetralin) | 10 |

| 6 | Rigidified Linker (Cyclic) | 26 |

Synthesis and Reactivity Profiles of Substituted O-Cyclopropyl Hydroxylamines

A robust and scalable synthetic route has been developed for O-cyclopropyl hydroxylamines, making these compounds accessible for in-depth reactivity studies. rsc.orgrsc.orgresearchgate.net Initial attempts to synthesize the target compound via direct O-cyclopropanation of N-Boc hydroxylamine were unsuccessful. rsc.orgnih.gov This led to the development of a novel approach where the cyclopropane (B1198618) ring is installed via olefin cyclopropanation. rsc.orgnih.gov

These bench-stable O-cyclopropyl hydroxylamines serve as practical precursors for the synthesis of N-heterocycles. rsc.orgrsc.org A key aspect of their reactivity is their facile N-arylation under metal-free conditions. rsc.orgresearchgate.net The resulting N-arylated O-cyclopropyl hydroxamates can then undergo an efficient one-pot cascade reaction. This sequence involves a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and rearomatization, mediated by a base, to produce a diverse range of substituted tetrahydroquinolines. rsc.orgrsc.orgresearchgate.net This rearrangement is a valuable transformation due to its synthetic efficiency and atom economy, particularly for creating heterocycles by cleaving the weak N-O bond. rsc.org

O-Benzylhydroxylamine as a Model System for Mechanistic Probe Development

O-benzylhydroxylamine has been identified as a potent, sub-micromolar inhibitor of IDO1 and serves as an important parent compound for a new structural class of inhibitors. nih.govnih.gov Its relatively simple structure, commercial availability, and notable potency make it an ideal model system for developing mechanistic probes and conducting structure-activity relationship studies. nih.gov

This compound was discovered through efforts to find stable structural mimics of the alkylperoxy transition or intermediate state believed to be part of IDO1's catalytic mechanism. brynmawr.edunih.gov Spectroscopic studies have provided preliminary support for this hypothesis, showing that O-alkylhydroxylamine compounds coordinate to the heme iron in the enzyme's active site. nih.gov As a lead compound, O-benzylhydroxylamine has been the starting point for the synthesis of over forty derivatives, leading to significant improvements in inhibitory potency and providing a deeper understanding of the molecular interactions required for effective inhibition. brynmawr.edunih.gov

Development of O-Substituted Hydroxylamine Donors in Organic Synthesis

O-substituted hydroxylamines are valuable reagents in modern organic synthesis. researchgate.net They function as effective electrophilic aminating agents, facilitating the formation of C–N, N–N, O–N, and S–N bonds, often without the need for expensive metal catalysts. researchgate.netrsc.org

A specific application highlighting their utility is the use of O-benzylhydroxylamine (BHA) as a cleavable tag for the isolation and purification of reducing glycans. nih.gov Free reducing glycans can be efficiently labeled with BHA under mild conditions. The benzyl (B1604629) group allows the resulting conjugate to be detected by UV during purification via high-performance liquid chromatography (HPLC). nih.gov After purification, the BHA tag can be easily and cleanly removed by palladium-on-carbon (Pd/C)-catalyzed hydrogenation to regenerate the free reducing glycan with minimal impact on its structure. nih.gov This method provides a straightforward way to tag molecules for purification and then recover them in their original form. nih.gov

Applications of O 2 Cyclopropylbenzyl Hydroxylamine in Synthetic Organic Chemistry and Chemical Biology Excluding Clinical Applications

Precursors for N-Heterocycle Synthesis

The strategic placement of the cyclopropyl (B3062369) group in O-cyclopropyl hydroxylamine (B1172632) derivatives makes them valuable precursors for the synthesis of N-heterocycles. These derivatives can undergo controlled rearrangement and cyclization reactions to form complex ring systems that are prevalent in pharmaceuticals and biologically active compounds. nih.govnih.govresearchgate.net

A significant application of O-cyclopropyl hydroxylamines is in the synthesis of substituted 2-hydroxy-tetrahydroquinolines through a di-heteroatom masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement. nih.govresearchgate.net This type of rearrangement is a powerful tool in organic chemistry for its efficiency and atom economy. rsc.org In this process, N-arylated O-cyclopropyl hydroxamates undergo a rearrangement, followed by cyclization and rearomatization in a one-pot cascade. nih.govrsc.org The reaction is typically mediated by a base and proceeds under mild conditions. nih.gov

The reactivity of the O-cyclopropyl hydroxylamine core is attributed to the combination of a readily cleavable N-O bond and the strained C-C bonds of the cyclopropane (B1198618) ring. nih.gov This allows the cyclopropyl group to act as a three-carbon homoenolate equivalent. nih.gov When an aryl group is attached to the nitrogen atom, the system is primed for a homologous masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement. nih.gov Research has demonstrated the robustness of this method with a variety of substrates, tolerating different functional groups on the aryl ring. nih.gov Substrates with electron-deficient aromatic rings generally require longer reaction times compared to their electron-rich counterparts. nih.gov

Table 1: Synthesis of Substituted 2-Hydroxy-tetrahydroquinolines

This table presents a selection of substituted N-aryl O-cyclopropyl hydroxamates that undergo a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement to yield the corresponding 2-hydroxy-tetrahydroquinoline products, along with their reported yields.

| Starting N-arylated O-cyclopropyl hydroxamate | N-Protecting Group | Aryl Substituent | Product | Yield (%) |

| 19a | Boc | H | 20a | 85 |

| 19b | Cbz | H | 20b | 82 |

| 19e | Boc | 4-F | 20e | 76 |

| 19f | Boc | 4-Cl | 20f | 75 |

| 19g | Boc | 4-Br | 20g | 78 |

| 19h | Boc | 4-CF3 | 20h | 65 |

| 19i | Boc | 4-Me | 20i | 88 |

| 19j | Boc | 4-OMe | 20j | 90 |

Data sourced from a study on O-cyclopropyl hydroxylamines as precursors for N-heterocycles. nih.gov

The reactivity of O-cyclopropyl hydroxylamines extends beyond tetrahydroquinolines, showing potential for creating a diverse range of heterocyclic scaffolds through cascade reactions. nih.gov Cascade reactions, which involve multiple bond-forming events in a single operation, are highly desirable for their efficiency. The N-arylated O-cyclopropyl hydroxamates efficiently undergo a one-pot masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement/cyclization/rearomatization cascade. nih.govrsc.org This inherent reactivity suggests that other derivatives, such as N-vinyl or N-acyl O-cyclopropyl hydroxylamines, could undergo similar masterorganicchemistry.commasterorganicchemistry.com-rearrangements to produce a variety of different heterocyclic structures. rsc.org This potential opens avenues for synthesizing other important N/O heterocycles like isoxazolidines, isoxazolines, and oxazines, which are privileged structures in medicinal chemistry. rsc.org

Reagents for Carbonyl Derivatization and Rearrangement Processes

Hydroxylamine and its derivatives are fundamental reagents for the derivatization of carbonyl compounds such as aldehydes and ketones. O-(2-Cyclopropylbenzyl)hydroxylamine, as an O-substituted hydroxylamine, can be used to form O-substituted oximes, which serve as stable intermediates for purification, isolation, or further functional group transformations.

The reaction between an aldehyde or a ketone and a hydroxylamine derivative produces an oxime. wikipedia.orgbyjus.com This condensation reaction is a reliable method for converting carbonyl groups into a C=N-OH or C=N-OR functionality. khanacademy.org The resulting oximes are often crystalline solids, making them useful for the purification and characterization of aldehydes and ketones. wikipedia.org O-substituted oximes, formed from reagents like this compound, are more stable towards hydrolysis than analogous hydrazones. wikipedia.org These oxime ethers can serve as protecting groups for carbonyls or be converted into other functional groups. For example, the reduction of oximes or oxime ethers can yield primary or secondary amines, respectively. byjus.comsemanticscholar.org

Oximes derived from ketones can undergo the Beckmann rearrangement in the presence of an acid catalyst to form substituted amides. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction is a cornerstone of organic synthesis, famously used in the industrial production of caprolactam, the precursor to Nylon 6. wikipedia.orglibretexts.org The mechanism involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the alkyl group that is anti-periplanar to the leaving group. organic-chemistry.orgwikipedia.org The resulting nitrilium ion is then attacked by water to produce the amide after tautomerization. masterorganicchemistry.com Similarly, oximes derived from aldehydes can rearrange to form nitriles. masterorganicchemistry.com The use of an O-substituted hydroxylamine like this compound would lead to an O-substituted oxime, which can also be induced to undergo the Beckmann rearrangement, providing a pathway to N-substituted amides or other related products. organic-chemistry.org

Electrophilic Aminating Reagents in Complex Molecule Synthesis

Hydroxylamine derivatives are recognized as effective electrophilic aminating agents, capable of forming C-N bonds by delivering a nitrogen atom to a nucleophile. nih.govnih.gov In these reagents, the nitrogen atom is rendered electrophilic by the presence of an electron-withdrawing group attached to the oxygen, which makes the N-O bond susceptible to cleavage. nih.gov O-substituted hydroxylamines can react with nucleophiles such as enolates, Grignard reagents, or organocuprates to install an amino group. wiley-vch.de This approach is valuable in the synthesis of complex molecules, including α-amino acids and their derivatives, as it can offer a direct route to amination without the need for extensive protecting group strategies. nih.govethz.ch The development of hydroxylamine-derived reagents has enabled the introduction of unprotected amino groups into various molecules, improving step efficiency and atom economy in synthetic sequences. nih.gov

Design and Application as Chemical Probes in Biological Systems

The utility of a small molecule as a chemical probe lies in its ability to selectively interact with a biological target, thereby enabling the study of that target's function and mechanism. The O-benzylhydroxylamine scaffold, to which this compound is a derivative, has been effectively utilized for this purpose, primarily in the study of heme-containing enzymes.

O-alkylhydroxylamines have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in tryptophan metabolism that plays a role in immune regulation. brynmawr.edu IDO1 is a heme-containing enzyme that catalyzes the oxidative cleavage of L-tryptophan. nih.govnih.gov The inhibitory action of O-alkylhydroxylamines allows them to function as chemical probes to elucidate the enzyme's catalytic mechanism.

Research has demonstrated that these compounds directly interact with the heme iron in the active site of IDO1. This interaction is crucial for their inhibitory effect. By studying the binding kinetics and mode of inhibition, researchers can gain insights into the enzyme's active site architecture and the catalytic cycle. For instance, detailed enzyme inhibition studies on potent analogues within this class have shown an uncompetitive mode of inhibition with respect to the substrate, tryptophan. This suggests that the inhibitor binds to the enzyme-substrate complex. Such mechanistic details are invaluable for understanding the intricacies of IDO1 function and for the development of more effective modulators.

The discovery of O-benzylhydroxylamine and its derivatives as IDO1 inhibitors is a prime example of rational ligand design. The catalytic mechanism of IDO1 is understood to proceed through a highly unstable heme-iron bound alkylperoxy transition state or intermediate. brynmawr.edu The rational design strategy was based on creating stable molecules that could structurally mimic this transient state.

O-alkylhydroxylamines were proposed as effective mimics of this alkylperoxy species. brynmawr.edu The core structure is designed to present the oxygen and nitrogen atoms in a spatial arrangement that mimics the geometry of the proposed intermediate, allowing for favorable interactions within the enzyme's active site. This approach, which moves beyond high-throughput screening to a more mechanism-based design, proved highly efficient in identifying this novel class of inhibitors. The subsequent development of derivatives, such as this compound, represents an effort to refine this mimicry and optimize binding affinity and selectivity through specific substitutions on the benzyl (B1604629) ring.

Catalytic Applications in Organic Transformations Utilizing Hydroxylamines

While the O-benzylhydroxylamine scaffold is a powerful tool in chemical biology for enzyme inhibition, its direct application as a catalyst in organic transformations is not a widely reported area in scientific literature. Instead, these molecules more commonly serve as versatile reagents in various chemical reactions.

For example, O-benzoylhydroxylamines, a related class, are extensively used as electrophilic aminating reagents in transition metal-catalyzed reactions to form crucial carbon-nitrogen (C–N) bonds. vivekanandcollege.ac.in Similarly, O-benzylhydroxylamine itself can participate as a nucleophile in reactions to form oximes with carbonyl compounds. These oximes are stable intermediates that can be further transformed into amines or amides. However, in these roles, the hydroxylamine derivative is a reactant that is consumed in the reaction, rather than a catalyst that facilitates the transformation and is regenerated. The literature to date does not prominently feature this compound or its parent compounds in a catalytic capacity.

Contribution to Chemical Library Development and Structure-Based Design

The O-benzylhydroxylamine scaffold has served as an excellent template for the development of chemical libraries aimed at exploring structure-activity relationships (SAR) for IDO1 inhibition. Following the initial discovery of O-benzylhydroxylamine as a sub-micromolar inhibitor, systematic modifications were made to the core structure to create a library of over forty derivatives. brynmawr.edu

This library was primarily built by introducing various substituents onto the aromatic ring and altering the linker between the ring and the hydroxylamine group. The goal was to probe the chemical space around the scaffold to identify substitutions that could enhance potency and other pharmacological properties. These SAR studies revealed that the addition of halogen atoms, particularly at the meta-position of the benzyl ring, led to a significant improvement in inhibitory activity. brynmawr.edu This systematic approach is fundamental to modern structure-based drug design, where an initial hit compound is iteratively optimized by synthesizing and testing a focused library of analogues. This compound is a conceptual member of such a library, where the cyclopropyl group is explored for its steric and electronic effects on enzyme binding.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1388074-11-0 hairuichem.com |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | Inferred: Solid or oil |

| Solubility | Inferred: Soluble in organic solvents |

Note: Data is based on chemical structure and information from chemical suppliers, as specific experimental data is not widely published in peer-reviewed literature.

Table 2: IDO1 Inhibition Data for Representative O-Benzylhydroxylamine Derivatives

| Compound | Substitution | IC₅₀ (µM) | Kᵢ (nM) | Ligand Efficiency |

| O-Benzylhydroxylamine | None | 0.81 | - | 0.88 |

| O-(4-Iodobenzyl)hydroxylamine | 4-Iodo | 0.22 | 164 | 0.93 |

| O-(3-Chlorobenzyl)hydroxylamine | 3-Chloro | 0.30 | 154 | 0.93 |

Source: Data extracted from Malachowski et al., European Journal of Medicinal Chemistry, 2016. brynmawr.edu Kᵢ values were determined for the most potent compounds.

Advanced Characterization and Analytical Methodologies for O 2 Cyclopropylbenzyl Hydroxylamine Research

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopy is fundamental to the characterization of O-(2-Cyclopropylbenzyl)hydroxylamine, offering non-destructive analysis of its structure, functional groups, and electronic transitions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ²H NMR)

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. Based on data from analogous compounds such as O-benzylhydroxylamine and O-(2-iodobenzyl)hydroxylamine, a predicted ¹H NMR spectrum can be detailed. chemicalbook.comresearchgate.net The spectrum is expected to show characteristic signals for the cyclopropyl (B3062369), aromatic, benzylic, and amine protons. The amine (NH₂) protons would likely appear as a broad singlet, the position of which is sensitive to solvent and concentration. The benzylic (CH₂) protons adjacent to the oxygen atom are expected to appear as a singlet, while the aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to their ortho, meta, and para relationships. The cyclopropyl protons will also show a complex multiplet structure in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous chemical structures.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl Protons (CH, CH₂) | 0.5 - 1.1 | Multiplets |

| Aromatic Protons (Ar-H) | 7.0 - 7.5 | Multiplets |

| Benzylic Protons (Ar-CH₂) | ~4.8 - 5.1 | Singlet |

| Amine Protons (-ONH₂) | Variable (Broad) | Singlet |

²H NMR Spectroscopy: Deuterium (B1214612) (²H) NMR is not a standard characterization technique for this molecule but would be highly valuable in mechanistic studies. If this compound were synthesized with deuterium labels at specific positions (e.g., the benzylic position or on the amine group), ²H NMR could be used to trace the fate of these atoms in chemical reactions, providing insight into reaction mechanisms and kinetic isotope effects. No published ²H NMR studies for this specific compound are currently available.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to the detection of species with unpaired electrons, such as free radicals. While this compound itself is a diamagnetic molecule and thus EPR-silent, the technique is crucial for studying radical intermediates that may be formed from it.

Hydroxylamines can be oxidized to form nitrogen-centered radicals, such as aminyl or nitroxide radicals. nih.govu-tokyo.ac.jp For instance, the one-electron oxidation of this compound could potentially generate the corresponding aminyl radical [O-(2-Cyclopropylbenzyl)NH•]. EPR spectroscopy could confirm the formation of such a transient species and provide structural information through the analysis of its g-value and hyperfine coupling constants. The interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) would be expected to produce a characteristic triplet signal. researchgate.net Further coupling to nearby protons would result in more complex spectra. This technique is also instrumental in "spin trapping" experiments, where a short-lived radical reacts with a spin trap to form a more persistent radical adduct that can be readily detected by EPR. nih.gov

Hypothetical EPR Parameters for Radicals Derived from this compound This table is predictive and based on general principles of EPR spectroscopy.

| Radical Species | Expected g-value | Expected Hyperfine Coupling |

| Aminyl Radical | ~2.004 - 2.006 | a(¹⁴N), a(¹H) |

| Nitroxide Radical | ~2.006 | a(¹⁴N) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its constituent parts. Based on spectra of related compounds, key absorbances can be predicted. researchgate.netthermofisher.com Strong, broad bands in the 3200-3400 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amine group. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group would appear around 3000-3100 cm⁻¹. The benzylic C-H stretches are expected just below 3000 cm⁻¹. The N-O stretching vibration typically appears in the 900-1000 cm⁻¹ region. ornl.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹, often produce strong Raman signals. researchgate.net The symmetric "breathing" mode of the cyclopropane (B1198618) ring is also typically Raman-active and gives a characteristic band. sielc.com

Predicted Vibrational Frequencies for this compound This table is predictive and based on data from analogous chemical structures.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | -NH₂ | 3200 - 3400 | IR |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | IR, Raman |

| Cyclopropyl C-H Stretch | cPr-H | ~3080 | IR, Raman |

| Benzylic C-H Stretch | Ar-CH₂ | 2850 - 2950 | IR, Raman |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | IR, Raman |

| N-O Stretch | -N-O- | 900 - 1000 | IR |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The spectrum is expected to be similar to that of other benzyl (B1604629) derivatives, such as benzylamine, which exhibits absorption maxima at approximately 206 nm and 256 nm. vulcanchem.com These absorptions correspond to π → π* electronic transitions within the aromatic ring. The cyclopropyl and hydroxylamine (B1172632) substituents act as auxochromes and may cause minor shifts (bathochromic or hypsochromic) in the positions and intensities of these bands. Fluorescence spectroscopy is not typically a primary characterization method for simple benzylamines unless they are part of a larger, more complex fluorescent system or have been derivatized with a fluorophore.

Predicted UV-Vis Absorption Maxima for this compound This table is predictive and based on data for benzylamine. vulcanchem.com

| Transition | Chromophore | Predicted λ_max (nm) |

| π → π | Benzene Ring | ~206 |

| π → π | Benzene Ring | ~256 |

Mass Spectrometry (e.g., Time-of-Flight Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₀H₁₃NO), the molecular weight is 163.22 g/mol . libretexts.org High-resolution mass spectrometry, such as Time-of-Flight (TOF), can confirm the elemental composition with high accuracy.

Upon ionization (e.g., by electron impact), the molecular ion ([M]⁺˙ at m/z 163) would undergo fragmentation. The most prominent fragmentation pathway for benzyl ethers and amines is typically alpha-cleavage (benzylic cleavage). miamioh.edunih.gov For this molecule, cleavage of the C-O bond is expected to be a dominant pathway, leading to the formation of a stable 2-cyclopropylbenzyl cation at m/z 117. The subsequent loss of the cyclopropyl group from this fragment could lead to a peak at m/z 77 (phenyl cation). Another key fragment would be the tropylium (B1234903) ion at m/z 91, common in the mass spectra of benzyl compounds. sigmaaldrich.com

Predicted Mass Spectrometry Fragments for this compound This table is predictive and based on established fragmentation patterns. miamioh.edusigmaaldrich.com

| m/z | Proposed Fragment Ion | Formula |

| 163 | Molecular Ion | [C₁₀H₁₃NO]⁺˙ |

| 117 | 2-Cyclopropylbenzyl Cation | [C₈H₉]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Diffraction Methods for Crystalline Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While no crystal structure has been published for this compound itself, analysis of closely related structures, such as O-benzylhydroxylamine hydrochloride, provides significant insight. chemicalbook.com

If crystallized, this compound would likely form a salt (e.g., a hydrochloride) to improve crystal quality. The crystal structure would be expected to reveal precise bond lengths, bond angles, and torsion angles. Key features would include the geometry of the cyclopropyl ring, the planarity of the benzene ring, and the conformation of the -CH₂-O-NH₂ side chain. Furthermore, diffraction analysis would elucidate the intermolecular interactions governing the crystal packing, such as hydrogen bonds involving the hydroxylamine group (e.g., N-H···Cl and O-H···Cl in a hydrochloride salt), which dictate the supramolecular architecture. chemicalbook.com

Advanced Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradants, thereby enabling purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this purpose. The presence of the benzyl group provides a chromophore, allowing for straightforward detection using an ultraviolet (UV) detector. asianjpr.comnih.gov This method can be optimized to provide sharp peaks, good resolution from impurities, and a stable baseline, making it ideal for quantifying purity during quality control and for monitoring the progress of a synthesis reaction in real-time. humanjournals.com

The table below details a representative set of conditions for an RP-HPLC method tailored for this compound.

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV Detector |

| Column | C18, 250 mm × 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min): 0 (30% B), 20 (80% B), 25 (80% B), 26 (30% B), 30 (30% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. For this compound, GC can be employed to assess purity, detect volatile impurities, and potentially separate positional isomers. A key consideration for hydroxylamine compounds is their potential for thermal degradation at high temperatures in the GC inlet. nih.gov Therefore, optimized conditions, such as the use of a cool on-column injector, may be necessary to ensure analytical accuracy. nih.gov Analysis is typically performed using a capillary column with a non-polar stationary phase, and detection is commonly achieved with a Flame Ionization Detector (FID). researchgate.net

The following table presents typical parameters for a GC-based analysis.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m × 0.32 mm, 0.25 µm film thickness |

| Inlet Temperature | 250°C (Split mode) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Detector Temperature | 300°C |

In Situ and Operando Characterization for Dynamic Process Monitoring

In situ and operando spectroscopic techniques offer a window into chemical reactions as they occur, providing real-time data without the need for sampling. These process analytical technologies (PAT) are invaluable for developing a deep understanding of reaction kinetics, identifying transient intermediates, and optimizing reaction conditions for the synthesis of this compound.

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Raman spectroscopy can be used to monitor the concentration profiles of reactants, intermediates, and the final product by tracking their characteristic vibrational bands. This allows for precise determination of reaction endpoints, leading to improved yield and purity. For instance, the disappearance of a starting material's peak and the concurrent appearance of a product-specific peak can be trended over time to generate kinetic models. These advanced methods are critical for moving from batch processing to more efficient and safer continuous flow manufacturing processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-(2-Cyclopropylbenzyl)hydroxylamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves O-alkylation of hydroxylamine derivatives. For example, reacting cyclopropylbenzyl halides with hydroxylamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction parameters like solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios significantly affect yield. Evidence from analogous compounds shows that optimizing base strength and avoiding moisture improves efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer : Use ¹H-NMR to identify aromatic protons (δ 6.8–7.4 ppm) and cyclopropyl CH₂ groups (δ 0.5–1.5 ppm). MS-ESI confirms molecular weight (e.g., m/z 178 for C₁₀H₁₃NO). IR spectroscopy detects N–O stretches (~930 cm⁻¹) and NH vibrations (~3300 cm⁻¹). Comparative analysis with structurally similar hydroxylamines (e.g., methoxybenzyl derivatives) validates assignments .

Q. What are the primary applications of this compound in organic synthesis and biochemical studies?

- Methodological Answer : This compound is used to synthesize oximes via condensation with carbonyl groups. In biochemical studies, it serves as a nucleophile to probe enzyme active sites (e.g., inhibition assays) or modify proteins. Its cyclopropyl group enhances steric stability, making it suitable for studying sterically constrained systems .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in acylation reactions involving this compound?

- Methodological Answer : Discrepancies may arise from unaccounted bifunctional catalysis. For example, computational models might predict N-acylation dominance, but experimental data could show O-acylation. Address this by:

- Performing dual-level DFT calculations (e.g., B3LYP/6-311+G(2df,2p) with solvation models) to map transition states.

- Validating with kinetic isotope effects or isotopic labeling .

Q. What methodological strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assays : Use HPLC or GC-MS to monitor decomposition products (e.g., cyclopropylbenzyl alcohol). Derivatize with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to trap reactive intermediates .

- Condition Screening : Test stability in buffers (pH 3–10) at 25–60°C. Accelerated degradation studies (e.g., Arrhenius modeling) predict shelf-life .

Q. How does the cyclopropylbenzyl substituent influence the reactivity of hydroxylamine derivatives compared to other alkyl or aryl groups?

- Methodological Answer : The cyclopropyl group introduces ring strain and electron-withdrawing effects, increasing nucleophilicity at the hydroxylamine oxygen. Compare reactivity with:

- Kinetic Studies : Measure rates of oxime formation with aldehydes versus ethyl or benzyl analogs.

- Computational Analysis : Calculate Fukui indices to assess nucleophilic sites. Cyclopropyl derivatives show enhanced σ-donor capacity, as seen in cyclobutylmethyl analogs .

Q. What experimental considerations are critical when designing kinetic studies involving this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Quench-Flow Techniques : Capture transient intermediates (e.g., tetrahedral adducts) using rapid mixing and freezing.

- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to track reaction pathways via NMR or MS.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while protic solvents stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.